1-(p-Bromophenyl)-2-methyl-5-phenylpyrrole
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Overview
Description
1-(p-Bromophenyl)-2-methyl-5-phenylpyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a methyl group, and a phenyl group attached to the pyrrole ring. Pyrroles are known for their biological and pharmacological activities, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Bromophenyl)-2-methyl-5-phenylpyrrole can be achieved through several methods. One common method involves the reaction of p-bromoaniline with acetylacetone in the presence of a catalyst such as acetic acid. The reaction typically proceeds under reflux conditions, leading to the formation of the desired pyrrole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(p-Bromophenyl)-2-methyl-5-phenylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyrrole derivatives with oxidized functional groups.
Reduction: Formation of dehalogenated pyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
1-(p-Bromophenyl)-2-methyl-5-phenylpyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 1-(p-Bromophenyl)-2-methyl-5-phenylpyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1-(p-Bromophenyl)-2-methyl-5-phenylpyrrole: Characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to the pyrrole ring.
1-(p-Chlorophenyl)-2-methyl-5-phenylpyrrole: Similar structure but with a chlorine atom instead of a bromine atom.
1-(p-Fluorophenyl)-2-methyl-5-phenylpyrrole: Similar structure but with a fluorine atom instead of a bromine atom
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the bromine atom can enhance the compound’s binding affinity to certain biological targets, potentially increasing its efficacy in medicinal applications .
Properties
CAS No. |
26165-82-2 |
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Molecular Formula |
C17H14BrN |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-methyl-5-phenylpyrrole |
InChI |
InChI=1S/C17H14BrN/c1-13-7-12-17(14-5-3-2-4-6-14)19(13)16-10-8-15(18)9-11-16/h2-12H,1H3 |
InChI Key |
XQFBFCCGGAXUII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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